molecular formula C9H8N4 B1463050 6-(Pyridin-2-yl)pyrimidin-4-amine CAS No. 1159818-72-0

6-(Pyridin-2-yl)pyrimidin-4-amine

Cat. No.: B1463050
CAS No.: 1159818-72-0
M. Wt: 172.19 g/mol
InChI Key: CLXBBUFTURCCRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Pyridin-2-yl)pyrimidin-4-amine is a nitrogen-containing heterocyclic compound featuring a pyrimidine core substituted with a pyridin-2-yl group. This structure serves as a privileged scaffold in medicinal chemistry, particularly in the discovery and development of potent kinase inhibitors. Research indicates that 4-aminopyrimidine derivatives, such as 4-substituted N-phenylpyrimidin-2-amines, exhibit significant inhibitory activity against Cyclin-Dependent Kinases (CDKs), including CDK2, CDK4, and CDK6 . These kinases are critical regulators of the cell cycle, and their inhibition is a promising therapeutic strategy in oncology, especially for breast cancer . The compound's mechanism of action typically involves binding to the ATP-binding pocket of the target kinases, with key interactions often mediated by residues like Lys33, Asp145, Ile10, Lys35, Asp158, and Ile12, depending on the specific kinase . Beyond oncology, the pyrimidin-4-amine core is a versatile building block explored in various pharmaceutical contexts, including the optimization of antagonists for the adenosine A2A receptor as a potential treatment for Parkinson's disease . As a chemical reagent, it is valuable for synthesizing more complex molecules via further functionalization, such as Suzuki coupling with various boronic acids, enabling the creation of diverse libraries for biological screening . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1159818-72-0

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

6-pyridin-2-ylpyrimidin-4-amine

InChI

InChI=1S/C9H8N4/c10-9-5-8(12-6-13-9)7-3-1-2-4-11-7/h1-6H,(H2,10,12,13)

InChI Key

CLXBBUFTURCCRI-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=CC(=NC=N2)N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=NC=N2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 6-(Pyridin-2-yl)pyrimidin-4-amine and Related Analogues

The construction of the this compound framework can be achieved through several synthetic routes. These methods primarily focus on the efficient formation of the pyrimidine (B1678525) ring and the coupling of the pyridine (B92270) and pyrimidine moieties.

Condensation Reactions for Pyrimidine Ring Formation

Classical condensation reactions are a cornerstone for the synthesis of the pyrimidine core. These reactions typically involve the cyclization of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species. For instance, the condensation of a β-keto ester or a malonic ester derivative with guanidine (B92328) or urea (B33335) can lead to the formation of a functionalized pyrimidine ring. researchgate.net While this approach is fundamental, achieving the specific substitution pattern of this compound often requires multi-step sequences.

One common strategy involves the initial synthesis of a pyridinyl-substituted dicarbonyl compound, which is then cyclized to form the desired pyrimidine ring. The choice of reactants and reaction conditions, such as temperature and pH, is crucial for optimizing the yield and purity of the final product. evitachem.com

Suzuki Coupling in Pyrimidine-Amine Synthesis from Dichloropyrimidines

A powerful and widely used method for constructing the this compound scaffold is the palladium-catalyzed Suzuki cross-coupling reaction. nih.gov This approach typically starts with a dihalopyrimidine, such as 2,4-dichloropyrimidine (B19661) or 4,6-dichloropyrimidine, and couples it with a pyridineboronic acid or its ester derivative. nih.govresearchgate.net

The regioselectivity of the coupling reaction is a critical aspect. For 2,4-dichloropyrimidine, the initial coupling generally occurs at the more reactive 4-position. nih.gov Subsequent amination at the 2-position can then furnish the desired pyrimidine-amine core. This two-step process allows for the introduction of different substituents on the pyrimidine ring, offering a high degree of modularity. tandfonline.comnih.gov

Reactant 1Reactant 2CatalystConditionsProductYield (%)
2,4-DichloropyrimidinePyridin-2-ylboronic acidPd(PPh₃)₄Na₂CO₃, DME/EtOH/H₂O, 80 °C2-Chloro-4-(pyridin-2-yl)pyrimidine-
2-Chloro-4-(pyridin-2-yl)pyrimidineAmmonia--This compound-

This table illustrates a general synthetic scheme and specific yields can vary based on reaction conditions and substrates used.

The development of one-pot, regioselective double Suzuki coupling reactions has further enhanced the efficiency of this methodology, allowing for the rapid synthesis of diarylated pyrimidines. nih.gov The choice of solvent has been shown to be critical, with alcoholic solvent mixtures often providing better reactivity at lower temperatures compared to polar aprotic solvents. nih.gov

One-Pot Multicomponent Reactions for Pyrimidine Derivatives

One-pot multicomponent reactions (MCRs) have emerged as an efficient and atom-economical strategy for the synthesis of highly substituted pyridine and pyrimidine derivatives. ekb.egbibliomed.orggrowingscience.comrsc.org These reactions involve the simultaneous combination of three or more reactants in a single vessel to form a complex product, thereby reducing the number of synthetic steps and purification procedures.

For the synthesis of pyrimidine derivatives, MCRs can involve the condensation of an aldehyde, a β-dicarbonyl compound, and a nitrogen source like guanidine or urea. ajrconline.org While direct one-pot synthesis of this compound through an MCR is less commonly reported, the principles of MCRs are applied to create highly functionalized pyrimidine and pyridine scaffolds that can be further elaborated to the target molecule. ekb.eggrowingscience.com

Derivatization Approaches for Structural Diversification

Once the core this compound structure is synthesized, further modifications can be made to explore the structure-activity relationship for various applications. These derivatization strategies focus on introducing substituents on both the pyrimidine and pyridine rings.

Substitutions on the Pyrimidine Core

The pyrimidine ring of this compound offers several positions for substitution. The amino group at the 4-position and the carbon atom at the 5-position are common sites for modification.

Nucleophilic aromatic substitution (SNAr) reactions on halogenated pyrimidine precursors are a key method for introducing various functionalities. For example, starting from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, selective amination and solvolysis reactions can be achieved. mdpi.com The amino group itself can be acylated or alkylated to introduce a wide range of substituents. sigmaaldrich.com

Furthermore, the pyrimidine ring can be functionalized through condensation reactions. For example, the amino group can react with electrophiles to form larger heterocyclic systems. evitachem.com

Starting MaterialReagentReaction TypeProduct
2-Amino-4,6-dichloropyrimidineIndoline, NaOHSNAr Amination/Solvolysis2-Amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehyde
2-Amino-6-methylpyrimidin-4-olAlkyl halidesO-alkylationO-substituted pyrimidine derivatives
4-Amino-pyrimidin-2-amineBenzyl halidesN-alkylationN-benzylated pyrimidine derivatives

This table provides examples of derivatization reactions on the pyrimidine core.

Modifications of the Pyridine Moiety

The pyridine ring also provides opportunities for structural diversification. ijpsonline.com Substituents can be introduced onto the pyridine ring either before or after its coupling to the pyrimidine core. Common modifications include the introduction of alkyl, halogen, or other functional groups at various positions of the pyridine ring.

For instance, starting with a substituted 2-aminopyridine, a range of 6-(substituted-pyridin-2-yl)pyrimidin-4-amine analogs can be synthesized. tandfonline.com These modifications can influence the electronic properties and steric hindrance of the molecule, which can in turn affect its biological activity or material properties. The synthesis of novel N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues from dichloropyrimidines highlights this approach. tandfonline.comdocumentsdelivered.com

Pyridine ReactantPyrimidine ReactantCoupling MethodProduct
2-Amino-6-(trifluoromethyl)pyridine2,4-DichloropyrimidineNucleophilic SubstitutionN-(6-(Trifluoromethyl)pyridin-2-yl)-4-chloropyrimidin-2-amine
3-Methylpyridin-2-amineIsothiocyanateCyclization6-(5-((3-Methylpyridin-2-yl)amino)-1,2,4-thiadiazol-3-yl)nicotinonitrile

This table showcases examples of incorporating modified pyridine moieties.

Functionalization of the Amine Group

The primary amine at the C4-position of the pyrimidine ring is a versatile functional group for derivatization. Its reactivity is influenced by the electronic properties of both the pyrimidine and pyridine rings. A variety of chemical transformations can be employed to modify this group, leading to compounds with altered physicochemical properties.

N-Acylation: The amine group can be readily acylated to form amides. This is typically achieved by reacting this compound with acylating agents such as acid chlorides or acid anhydrides in the presence of a base. Common bases used include pyridine or triethylamine, which serve to neutralize the hydrogen halide byproduct. This reaction is fundamental in organic synthesis for installing a wide range of acyl groups. nih.gov

N-Alkylation and N-Arylation: Direct alkylation of the amine can be challenging due to potential overalkylation, as the resulting secondary amine is often more nucleophilic than the primary starting material. nih.gov However, specific methods have been developed for controlled monoalkylation. For instance, reacting the aminopyrimidine with an alkyl halide, such as 2,4-dimethylbenzyl bromide, in the presence of a base like potassium carbonate can yield the corresponding N-alkylated product. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a route for N-arylation, allowing for the formation of N-aryl derivatives. mdpi.com

Urea and Thiourea (B124793) Formation: The reaction of the primary amine with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. nih.govnih.gov This condensation reaction typically proceeds under mild conditions, often just by mixing the reactants in a suitable solvent. researchgate.netacs.org Mechanochemical methods, such as ball milling, have also been shown to be effective for the synthesis of ureas and thioureas from aminopyridines, offering a solvent-free alternative. nih.gov

Schiff Base Formation: The primary amine can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. scirp.orgeijppr.com This reaction is generally reversible and often catalyzed by a small amount of acid. scirp.org The formation of the C=N double bond is a common strategy for creating new molecular scaffolds and has been demonstrated with related aminopyridine compounds. researchgate.net

The following table summarizes these key functionalization reactions of the amine group, drawing on established methods for aminopyrimidines and aminopyridines.

TransformationReactant(s)Reagents & ConditionsProduct Functional GroupRepresentative Yield
N-AcylationAcid Chloride/AnhydridePyridine or Triethylamine, suitable solventAmideN/A
N-AlkylationAlkyl Halide (e.g., 2,4-dimethylbenzyl bromide)Base (e.g., K₂CO₃), DMF, heatSecondary AmineN/A
N-ArylationAryl HalidePalladium catalyst, ligand, baseSecondary Aryl AmineN/A
Urea FormationIsocyanate (e.g., p-tolyl isocyanate)Suitable solvent (e.g., DCM) or neat (mechanochemistry)UreaQuantitative (mechanochemically for related compounds) nih.gov
Thiourea FormationIsothiocyanateSuitable solvent or neat (mechanochemistry)ThioureaHigh nih.gov
Schiff Base FormationAldehyde or KetoneAcid catalyst (optional), reflux in a suitable solvent (e.g., Ethanol)Imine (Schiff Base)High scirp.org

Structure Activity Relationship Sar Investigations

Elucidation of Pharmacophoric Requirements within the 6-(Pyridin-2-yl)pyrimidin-4-amine Scaffold

The essential pharmacophoric features of the this compound scaffold are critical for its interaction with biological targets. The pyrimidine (B1678525) ring, by virtue of its nitrogen atoms N1 and N3, is expected to form hydrogen bonds with the hinge region of kinases. acs.org This interaction is a key anchor for the molecule within the ATP-binding site. The planarity between the pyrimidine and pyridine (B92270) rings is also considered an essential feature for ATP mimetic kinase inhibitors. acs.org

Fragment-based screening and superposition of various active compounds have revealed that a combination of hydrogen-bond donors and acceptors is vital for interaction with the hinge region of enzymes. researchgate.net The 2-aminopyrimidine (B69317) moiety is a recurring feature in many active derivatives, highlighting its importance as a pharmacophoric element. nih.gov This group can establish significant interactions with the catalytic site and the peripheral anionic site (PAS) of enzymes like cholinesterases. nih.gov The basic nature of the pyridine nitrogen allows it to serve as a hydrogen bond acceptor, a role that can also be fulfilled by other functionalities like a carbonyl oxygen in analogous structures. researchgate.net

Systematic Analysis of Substituent Effects on Biological Activity

Substitutions on the pyrimidine ring have a profound impact on the biological activity of this compound derivatives. The introduction of an electron-withdrawing group at the C5 position of the pyrimidine ring has been explored to generate potent and specific inhibitors. acs.org For instance, in a series of antifibrotic agents, a carbamoyl (B1232498) group at the C5 position was shown to be a key feature for activity. mdpi.com

The introduction of bulky groups, such as methyl groups, can be detrimental to activity. It is suggested that methyl groups on the pyrimidine ring can cause a steric clash with the hinge of the target kinase domain, thereby weakening the binding affinity. nih.gov However, in some cases, the presence of a methyl group at the C6 position of the pyrimidine ring is a feature of active compounds. The nature of the substituent at the C2 position is also critical. While the parent scaffold has a direct link to the pyridine ring, other derivatives feature different linkers or groups at this position.

In a study of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, which share a similar core, substitution at the C5 position of the pyrimidine with an electron-withdrawing group was a key strategy. acs.org Furthermore, the activity of certain pyrimidine derivatives can be modulated by substitutions at the C4-amino group, as well as by the introduction of chloro or thio groups at other positions on the ring. acs.org For example, a chloro-substituent at the C6 position of a pyrimidin-4-amine was a feature of a potent HIV-1 non-nucleoside reverse transcriptase inhibitor. acs.org

Table 1: Effect of Substituents on the Pyrimidine Ring of 2-(Pyridin-2-yl)pyrimidine Derivatives on Anti-Fibrotic Activity mdpi.com

CompoundR Group at Pyrimidine C5-CarbamoylIC₅₀ (µM)
12mp-tolyl45.69
12q3,4-difluorophenyl45.81

Substitutions on the pyridine ring play a crucial role in modulating the potency and selectivity of these compounds. The position of the nitrogen atom within this ring is critical; changing the pyridine from a 2-substituted to a 3- or 4-substituted isomer can significantly alter activity. For instance, in a series of Bloom Helicase inhibitors, moving the pyridine nitrogen from the 4-position to the 2-position resulted in inactivity, while the 3-pyridine analog retained comparable activity. nih.gov

In the context of CDK4/6 inhibitors based on a related scaffold, the absence of a heterocyclic substituent on the pyridine ring was not well-tolerated, confirming the need for appropriate substituents at this position for potent inhibition. acs.org The introduction of various ionizable groups on the pyridine ring has been a successful strategy to enhance potency. acs.org

Table 2: Effect of Substitutions on the Pyridine Moiety of 4-(Thiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives on CDK4/6 Inhibition acs.org

CompoundSubstituent on Pyridine RingCDK4 Kᵢ (nM)CDK6 Kᵢ (nM)
785-(4-Cyclopentylpiperazin-1-yl)134
855-(Piperidin-1-yl)70257
87Unsubstituted570-

The 4-amine group on the pyrimidine ring is a key functional group that can be modified to tune the compound's properties. In many active compounds, this primary amine is crucial for forming hydrogen bonds with the biological target. researchgate.netnih.gov

In related series, modifications of an amino group have been extensively studied. For example, replacing a cyclopentyl group on an amino substituent with a bulkier phenyl group resulted in a moderate reduction in both enzymatic and cellular activity. acs.org Similarly, substitution with a smaller isopropyl group also led to a slight decrease in inhibitory activity. acs.org This suggests that the size and nature of the substituent on the amine are critical for optimal activity.

Furthermore, the basicity of the amine group can be important. A protonated amine group is often a crucial pharmacophoric feature, establishing strong interactions with the catalytic and peripheral sites of enzymes. nih.gov The conversion of the amine to other functional groups, such as a hydroxyl group, significantly alters the hydrogen bonding capabilities and electronic distribution, leading to different biological profiles.

Stereochemical Considerations in SAR Studies

Stereochemistry can play a significant role in the biological activity of this compound derivatives, particularly when chiral centers are introduced. In a notable example involving a related thiopyrimidine, the two enantiomers of the molecule displayed dramatically different activities against a mutant HIV-1 reverse transcriptase (RT). The (-)-enantiomer, PNU-142721, showed submicromolar inhibitory activity, whereas the (+)-enantiomer was found to be inactive. acs.org This highlights that the specific three-dimensional arrangement of the substituents is critical for proper binding to the target enzyme. The differential activity was dependent on the stereochemistry of the thiopyrimidine substrate, underscoring the importance of stereochemical considerations in the design and evaluation of this class of compounds. acs.org

Exploration of Biological Activities and Molecular Targets

Kinase Inhibition Studies

The 6-(pyridin-2-yl)pyrimidin-4-amine scaffold has been extensively utilized in the design of inhibitors targeting several families of protein kinases. These enzymes play crucial roles in cellular signaling pathways, and their dysregulation is a common feature of many diseases, including cancer.

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases are key regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy. Derivatives of this compound have shown significant inhibitory activity against various CDKs.

CDK4 and CDK6: A novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been identified as highly potent and selective inhibitors of CDK4 and CDK6. acs.orgebi.ac.uknih.gov Medicinal chemistry optimization of this scaffold led to the development of orally bioavailable inhibitors with remarkable selectivity. acs.orgebi.ac.uknih.gov For instance, the initial compound in this series, a 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine with a piperazine (B1678402) group, demonstrated excellent potency with Ki values of 1 and 34 nM for CDK4 and CDK6, respectively. acs.org Further modifications resulted in compounds with enhanced selectivity and in vivo efficacy in preclinical models. acs.orgebi.ac.uknih.gov While some inhibitors based on the N-(pyridin-2-yl) pyrimidin-2-amine skeleton have shown promise, the shared scaffold can lead to side effects, prompting research into alternative structures. nih.gov

CDK9: In addition to CDK4/6, derivatives have been developed as dual inhibitors of CDK6 and CDK9. nih.gov A series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were found to be potent dual inhibitors. nih.gov The most active compound from this series effectively suppressed downstream signaling pathways and induced apoptosis in cancer cells. nih.gov

CDK2: While the primary focus has often been on CDK4/6, the broader CDK family is also a target. A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, derived through bioisosteric replacement of a phenylsulfonamide moiety, exhibited potent CDK2 inhibitory activity. mdpi.com The most potent of these, compound 15 , had a Ki of 0.005 µM for CDK2 and showed sub-micromolar antiproliferative activity across numerous cancer cell lines. mdpi.com Other research has identified novel pyridine (B92270), pyrazolopyridine, and furopyridine derivatives as CDK2 inhibitors. nih.gov

Tyrosine Kinase Inhibition

Tyrosine kinases are another major class of enzymes targeted by inhibitors based on the this compound scaffold. These enzymes are involved in cell growth, differentiation, and survival.

Abl1 and c-Src: Research into pyrimido[5,4-d]pyrimidine (B1612823) analogues, which are structurally related to pyridopyrimidines, has shown inhibitory activity against the epidermal growth factor receptor (EGFR), a tyrosine kinase. nih.gov The structure-activity relationships of these compounds suggest that the placement of nitrogen atoms within the ring system is crucial for potency. nih.gov Furthermore, screening of a compound library identified 2-amino-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidine as an inhibitor of c-Src, among other tyrosine kinases. ebi.ac.uk

DNA-Dependent Protein Kinase (DNA-PK) Inhibition

DNA-PK is a serine/threonine protein kinase that plays a critical role in DNA double-strand break repair. Its inhibition can sensitize cancer cells to radiation therapy. A scaffold-hopping strategy from a known multi-kinase inhibitor led to the discovery of 6-anilino imidazo[4,5-c]pyridin-2-ones as a new class of selective DNA-PK inhibitors. acs.orgnih.gov Systematic optimization of this scaffold resulted in potent and selective inhibitors that demonstrated radiosensitizing effects in preclinical models. acs.orgnih.gov

Inhibition of Other Kinase Families

The versatility of the this compound scaffold is evident in its ability to inhibit a wide array of other kinase families.

RET and FLT3: Derivatives have been developed as inhibitors of both RET (REarranged during Transfection) and FLT3 (FMS-like Tyrosine Kinase 3). Pyrazoloadenine-based fragments have been optimized to create potent and selective RET inhibitors. nih.gov In the realm of FLT3 inhibition, a rational design approach led to pyrimidine-4,6-diamine derivatives that are highly selective for FLT3 over the related kinase c-KIT. escholarship.orgresearchgate.net Additionally, imidazo[1,2-a]pyridine-pyridine derivatives have shown potent and balanced inhibition of both wild-type and mutant forms of FLT3. nih.gov Other heterocyclic cores, such as imidazo[1,2-b]pyridazine, have also yielded potent FLT3 inhibitors. nih.gov

PARP-1: While not a primary focus of the provided information, the broader context of kinase inhibition often includes related enzymes like Poly (ADP-ribose) polymerase (PARP).

TRK: The search results indicate that some kinase inhibitors developed from related scaffolds show activity against Tropomyosin receptor kinases (TRKs).

Syk and c-Met: The development of 4-phenoxy pyridine/pyrimidine (B1678525) derivatives has yielded dual inhibitors of VEGFR-2 and c-Met.

BRAF: A novel series of pyrazolopyridine inhibitors of the V600E mutant of BRAF kinase were developed through structure-based design. nih.gov These inhibitors demonstrated oral bioavailability and efficacy in preclinical models. nih.gov

VEGF: Derivatives of 2-((pyridin-4-yl)ethyl)pyridine have been identified as potent inhibitors of Vascular Endothelial Growth Factor (VEGF) receptors-1 and -2. nih.govresearchgate.net The selectivity for VEGFR-2 could be controlled by modifying the arylamino substituent. nih.gov Furthermore, several pyrimidine derivatives are approved or in clinical trials as VEGFR-2 inhibitors. ekb.eg

Aurora Kinase: A class of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives was developed as Aurora A kinase inhibitors. nih.gov These compounds were designed to induce a specific conformation of the kinase, leading to reduced levels of oncoproteins. nih.gov Another series, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, were found to be potent inhibitors of both Aurora A and B kinases. acs.org

Cdc7: Cell division cycle 7 (Cdc7) kinase is another target for which inhibitors have been developed from related scaffolds. A series of thieno[3,2-d]pyrimidin-4(3H)-one derivatives, using a known Cdc7 inhibitor as a lead compound, showed high efficiency and low toxicity. nih.gov Pyrrolopyridinones have also been identified as the first potent inhibitors of Cdc7 kinase. nih.gov

Kinase Selectivity Profiling

A crucial aspect of developing kinase inhibitors is ensuring their selectivity to minimize off-target effects. Kinase selectivity profiling is a standard procedure in the drug discovery process. For instance, potent and selective CDK4/6 inhibitors derived from the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold were screened against a large panel of kinases to confirm their selectivity. acs.orgebi.ac.uk Similarly, the development of DNA-PK inhibitors involved measuring their potency against related kinases like PI3Kα and mTOR to ensure selectivity. acs.orgnih.gov The selectivity of FLT3 inhibitors over c-KIT is a critical factor in mitigating potential side effects like myelosuppression. escholarship.orgresearchgate.net

Antimicrobial Activity Evaluation

While the primary focus of research on this compound derivatives has been on kinase inhibition for cancer therapy, there is also emerging interest in their potential antimicrobial properties. For example, a dual inhibitor of Mycobacterium tuberculosis and the host TGFBR1 was identified as an anilinoquinazoline.

Antibacterial Spectrum and Efficacy

The antibacterial potential of pyrimidine derivatives has been explored against a range of bacteria. Studies have shown that certain pyrazolo[3,4-b]pyridine and thieno[2,3-b]pyridine (B153569) derivatives exhibit moderate antibacterial activity. japsonline.com For instance, some of these compounds have demonstrated inhibitory effects against the Gram-positive bacterium Bacillus subtilis. japsonline.com Similarly, activity against another Gram-positive bacterium, Staphylococcus aureus, has been observed, with some derivatives showing moderate inhibition. japsonline.comnih.gov In the case of the Gram-negative bacterium Escherichia coli, a number of pyrazolo[3,4-b]pyridine derivatives have also shown moderate antibacterial effects. japsonline.comnih.gov

The mechanism of action for related compounds, such as quinolones, involves targeting bacterial DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria, leading to cell death. nih.gov The search for new antibacterial agents is driven by the need to overcome resistance to existing drugs.

Table 1: Antibacterial Activity of Pyridine and Pyrimidine Derivatives

Compound Type Bacterium Activity Level Reference
Pyrazolo[3,4-b]pyridines Bacillus subtilis Moderate japsonline.com
Thieno[2,3-b]pyridines Bacillus subtilis Moderate japsonline.com
Pyrazolo[3,4-b]pyridines Staphylococcus aureus Moderate japsonline.com
Piper betle extracts Staphylococcus aureus High nih.gov
Pyrazolo[3,4-b]pyridines Escherichia coli Moderate japsonline.com
Piper betle extracts Escherichia coli High nih.gov

Antifungal Spectrum and Efficacy

The antifungal properties of compounds related to this compound have been investigated, particularly against the phytopathogenic fungus Fusarium oxysporum. This fungus is responsible for vascular wilt, a destructive disease affecting numerous crops worldwide. nih.govresearchgate.net

Research has shown that certain brassinin (B1667508) analogs can be considered promising antifungal agents against Fusarium oxysporum. nih.gov The evaluation of these compounds often involves determining their half-maximal inhibitory concentration (IC50) to quantify their efficacy. nih.gov The search for effective antifungal agents is critical for agricultural and human health, as Fusarium species can cause significant economic losses and human infections. nih.gov

Anticancer and Antiproliferative Potential (In Vitro Cellular Studies)

Inhibition of Cancer Cell Proliferation

Derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been identified as potent inhibitors of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), which are key regulators of the cell cycle. nih.govacs.org The dysregulation of these kinases is a hallmark of cancer, making them attractive targets for anticancer drug development. researchgate.net

Numerous studies have demonstrated the antiproliferative activity of these compounds against a variety of human cancer cell lines. researchgate.netmdpi.com For example, certain pyridine-ureas have shown significant growth inhibitory activity against the MCF-7 breast cancer cell line. mdpi.com Similarly, 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl derivatives have exhibited high anti-proliferative effects on various cancer cell lines, including Hep3B, A549, HeLa, C6, HT29, and MCF7. nih.gov The antiproliferative efficacy is often quantified by the GI50 value, which is the concentration required to inhibit cell proliferation by 50%. acs.org

Table 2: Antiproliferative Activity of Pyrimidine Derivatives

Compound Class Cancer Cell Line Effect Reference
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives MV4-11 (Acute Myeloid Leukemia) Potent antiproliferative activity acs.org
Pyridine-ureas MCF-7 (Breast Cancer) Significant growth inhibition mdpi.com
2-Amino-4-aryl-6-pyridopyrimidines Various High anti-proliferative activity nih.gov

Induction of Cellular Apoptosis

In addition to inhibiting proliferation, some pyrimidine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For instance, a 4,6-diphenylpyrimidin-2-amine (B1348216) derivative was found to trigger the cleavage of caspase-3, caspase-7, and poly(ADP-ribose) polymerase, all of which are key events in the apoptotic cascade. nih.gov

Modulation of Downstream Signaling Pathways

The anticancer effects of these compounds are often mediated through the modulation of specific signaling pathways that control cell cycle progression. A key pathway involves the retinoblastoma protein (p-Rb), the transcription factor E2F1, cyclin T1, and the C-terminal domain of RNA polymerase II (p-Pol II CTD).

In a normal cell cycle, the transition from the G1 to the S phase is controlled by the p16/cyclin D1/CDK4/Rb/E2F1 pathway. nih.gov The loss of p16 function can lead to the activation of the cyclin D1-CDK4 complex, which then phosphorylates Rb. nih.gov This phosphorylation releases E2F1, a transcription factor that promotes the expression of genes required for DNA synthesis, thereby driving cell proliferation. nih.gov

Inhibitors of CDK4/6, such as certain 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, have been shown to block the phosphorylation of Rb. acs.org This prevents the release of E2F1 and leads to an accumulation of cells in the G1 phase of the cell cycle, thus halting proliferation. acs.org Furthermore, phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, particularly on threonine 4 (Thr4), has been shown to be dependent on CDK9 and is crucial for specific gene expression processes. nih.gov

Enzyme Inhibition Beyond Kinases

The inhibitory activity of pyridinyl- and pyrimidinyl-containing compounds is not limited to kinases. Research has identified a derivative, ARN19874, as the first small-molecule inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). escholarship.orgnih.govrsc.org NAPE-PLD is a zinc enzyme that catalyzes the formation of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. researchgate.net

The inhibitory potency of these compounds against NAPE-PLD has been evaluated, with some derivatives showing significant activity. For example, a 3-pyridyl derivative and a 4-pyridyl derivative demonstrated IC50 values of approximately 26 μM and 34 μM, respectively. nih.gov In contrast, the 2-pyridyl derivative was less potent, with an IC50 of about 120 μM. nih.gov This suggests that the position of the nitrogen atom in the pyridyl ring plays a crucial role in the interaction with the enzyme's active site. nih.gov

Table 3: Inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)

Derivative IC50 (μM) Reference
2-Pyridyl ~120 nih.gov
3-Pyridyl ~26 nih.gov
4-Pyridyl ~34 nih.gov

Receptor Antagonism (e.g., Adenosine (B11128) A2A Receptor)

The antagonism of the adenosine A2A receptor has emerged as a promising, non-dopaminergic strategy for treating neurodegenerative conditions such as Parkinson's disease. nih.gov The core structure of pyridinyl-pyrimidine is a key feature in several potent adenosine A2A receptor antagonists.

Research into the optimization of a 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine scaffold has led to the development of potent antagonists. nih.gov These compounds have demonstrated exceptional binding affinity for the adenosine A2A receptor and have shown significant efficacy in preclinical models of Parkinson's disease, such as the haloperidol-induced catalepsy model. nih.gov The strategic modification of this scaffold has been a focal point for enhancing drug-like properties.

A series of trisubstituted pyrimidines has also been identified as potent A2A antagonists. nih.gov For instance, compound 69 , a 2-amino-N-pyrimidin-4-ylacetamide derivative, exhibited a high affinity for the A2A receptor and was 99-fold more selective for A2A over the A1 receptor. nih.gov This compound also showed good brain exposure in rat studies and was effective in reversing haloperidol-induced catalepsy. nih.gov Similarly, pyrimidine-4-carboxamide (B1289416) derivatives have been reported to have good potency for the A2A receptor with high selectivity over other adenosine receptor subtypes. nih.gov

Table 1: Adenosine A2A Receptor Antagonist Activity

Compound Description Activity Reference
Compound 69 2-amino-N-pyrimidin-4-ylacetamide derivative High affinity for A2A, 99-fold selective vs A1 nih.gov
Compound 74 Pyrimidine-4-carboxamide derivative Binding affinities (Ki) of 1.7 nM for A2A, 43 nM for A1, 460 nM for A2B, and 1740 nM for A3 nih.gov
Optimized Scaffold 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine Exceptional receptor binding affinity nih.gov

Anti-fibrosis Activity

The pyridinyl-pyrimidine scaffold is also integral to the development of compounds with anti-fibrotic properties. Fibrosis is characterized by the excessive accumulation of extracellular matrix components, such as collagen.

In a study focused on developing novel anti-fibrotic agents, a series of 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their activity against immortalized rat hepatic stellate cells (HSC-T6), which are key cells in liver fibrosis. mdpi.comnih.gov Several of these compounds demonstrated superior anti-fibrotic activities compared to the established anti-fibrotic drug Pirfenidone. mdpi.com

Notably, two derivatives, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) , exhibited the most potent activities with IC50 values of 45.69 μM and 45.81 μM, respectively. mdpi.comnih.govresearchgate.net Further investigation revealed that these compounds effectively inhibited the expression of Collagen type I alpha 1 (COL1A1) and reduced the content of hydroxyproline, a major component of collagen, in the cell culture medium. mdpi.comnih.govresearchgate.net These findings suggest that such compounds could be promising candidates for the development of new anti-fibrotic drugs. mdpi.comnih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like 6-(Pyridin-2-yl)pyrimidin-4-amine, this is crucial for understanding its potential to interact with biological targets such as protein kinases.

Prediction of Binding Modes and Orientations

In hypothetical docking studies, this compound would be placed into the active site of a target protein, such as a kinase. The aminopyrimidine scaffold is a well-known "hinge-binder" in kinase inhibition. tandfonline.com It is anticipated that the N1 and the exocyclic amino group of the pyrimidine (B1678525) ring would form key hydrogen bonds with the backbone amide residues of the kinase hinge region. The orientation would likely position the pyridine (B92270) ring towards the solvent-exposed region or a specific sub-pocket of the ATP-binding site.

Identification of Key Interacting Residues (e.g., H-bond interactions in kinase hinge regions)

The primary interactions for aminopyrimidine-based inhibitors typically involve hydrogen bonds with the kinase hinge region. tandfonline.com For this compound, the anticipated interactions would be:

A hydrogen bond from the pyrimidine N1 to a backbone NH of a hinge residue (e.g., Cysteine in EGFR).

A hydrogen bond from the 4-amino group to a backbone carbonyl oxygen of a hinge residue (e.g., Methionine in CDK2).

The pyridin-2-yl group could form additional interactions, such as pi-stacking with aromatic residues (e.g., Phenylalanine) or hydrogen bonds via its nitrogen atom with nearby amino acid side chains or water molecules.

Table 1: Hypothetical Key Interactions for this compound in a Kinase Binding Site

Interacting Group of LigandPotential Interacting Residue (Example Kinase)Type of Interaction
Pyrimidine N1 AtomHinge Region Amino Acid (e.g., Cys)Hydrogen Bond Acceptor
4-Amino GroupHinge Region Amino Acid (e.g., Met)Hydrogen Bond Donor
Pyridine N AtomActive Site Residue (e.g., Lys, Asp)Hydrogen Bond Acceptor / van der Waals
Pyridine RingAromatic Residue (e.g., Phe)π-π Stacking

Estimation of Binding Affinities

Docking programs use scoring functions to estimate the binding affinity (often expressed as a docking score or in units like kcal/mol). These scores are calculated based on the predicted interactions, such as hydrogen bonds and van der Waals forces. While no specific values exist for this compound, studies on similar aminopyrimidine derivatives show docking scores against various kinases typically ranging from -6 to -10 kcal/mol, indicating potentially strong binding. tandfonline.comnih.gov The final binding free energy can be more accurately estimated using more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

Quantum Chemical Characterization of Electronic Properties

Quantum chemical methods, such as Density Functional Theory (DFT), are used to analyze the electronic structure of a molecule, providing insights that are not achievable with classical molecular mechanics.

Identification of Hydrogen Bonding Sites

Quantum chemical calculations can map the electron density and electrostatic potential of this compound. This would confirm the hydrogen bond donor and acceptor capabilities. The nitrogen atoms of the pyrimidine and pyridine rings, along with the exocyclic amino group, would be identified as the primary sites for hydrogen bonding, consistent with the predictions from molecular docking.

Molecular Electrostatic Potential Analysis

A Molecular Electrostatic Potential (MEP) map visually represents the electronic distribution of a molecule. For this compound, an MEP analysis would show:

Negative potential regions (red/yellow): Located around the nitrogen atoms of the pyrimidine and pyridine rings, indicating their role as hydrogen bond acceptors.

Positive potential regions (blue): Located around the hydrogen atoms of the 4-amino group, highlighting their function as hydrogen bond donors.

This analysis is crucial for understanding and predicting the molecule's reactivity and intermolecular interactions, corroborating the binding modes suggested by docking simulations. Analysis of related pyridine derivatives shows that the position of substituents significantly influences the MEP, which in turn affects reactivity and biological activity. researchgate.net

In Silico Screening for Lead Discovery and Optimization

The chemical scaffold this compound has emerged as a significant structure in the realm of computational drug discovery. Its inherent structural features, combining a pyridine and a pyrimidine ring, make it a versatile starting point for the design of targeted inhibitors for various protein classes. In silico screening, a computational technique used to search large libraries of small molecules, has been instrumental in identifying and optimizing derivatives of this scaffold for therapeutic purposes. This approach allows for the rapid and cost-effective evaluation of vast chemical space, prioritizing compounds with a higher probability of biological activity for subsequent synthesis and experimental testing.

The primary application of in silico screening involving the this compound core has been in the discovery of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine and pyrimidine rings of the scaffold can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a common feature exploited in kinase inhibitor design.

One of the most prominent examples of lead discovery and optimization stemming from this scaffold is in the development of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors. acs.org CDK4/6 are key regulators of the cell cycle, and their inhibition is a validated strategy for the treatment of certain types of cancer. acs.org Through in silico screening and subsequent medicinal chemistry efforts, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine, which contains the core this compound structure, were identified as highly potent and selective CDK4/6 inhibitors. acs.org

Molecular docking studies, a key component of in silico screening, have been employed to understand the binding modes of these derivatives within the active sites of their target proteins. For instance, in the development of (Z)-N-substituted-4-(pyridin-2-yl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-2-amine derivatives, molecular docking was used to predict their binding affinities and interactions with the GlcN-6P receptor. pharmaceuticsconference.combohrium.com These computational predictions guided the synthesis of a series of compounds, which were then evaluated for their biological activity. pharmaceuticsconference.combohrium.com The results showed a good correlation between the predicted binding affinities and the observed experimental activities, highlighting the predictive power of in silico screening. pharmaceuticsconference.combohrium.com

Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been developed for series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives to understand the relationship between their structural features and their inhibitory potency against CDK2, CDK4, and CDK6. nih.govnih.gov These models provide a statistical correlation that can guide the design of new analogs with improved activity. nih.govnih.gov The combination of molecular docking and 3D-QSAR provides a powerful in silico workflow for lead optimization.

The versatility of the this compound scaffold is further demonstrated by its use in fragment-based lead discovery. In this approach, small molecular fragments are screened for their ability to bind to a target protein. Promising fragments are then grown or linked together to create more potent lead compounds. The pyridopyrimidine core, a close relative of this compound, has been successfully used in a fragment-based approach to develop inhibitors of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). researchgate.net

The following table summarizes key findings from in silico screening studies involving derivatives of the this compound scaffold:

Target ProteinDerivative SeriesIn Silico Method(s) UsedKey Findings
CDK4/64-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amineMolecular Docking, Medicinal Chemistry OptimizationIdentification of orally bioavailable inhibitors with high potency and selectivity. acs.org
GlcN-6P(Z)-N-substituted-4-(pyridin-2-yl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-2-amineMolecular DockingPredicted binding affinities correlated with experimental antibacterial and antifungal potential. pharmaceuticsconference.combohrium.com
CDK2/4/64-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amineMolecular Docking, 3D-QSAR, Molecular DynamicsElucidation of structure-activity relationships to guide the design of novel inhibitors. nih.govnih.gov
MAP4K4Pyridopyrimidine derivativesFragment-Based Lead Discovery, Molecular DockingIdentification of potent and selective inhibitors from fragment hits. researchgate.net

Future Directions and Research Perspectives

Rational Design of Advanced Analogues with Enhanced Potency and Selectivity

The rational design of advanced analogues of 6-(pyridin-2-yl)pyrimidin-4-amine is a key area for future investigation, with the goal of enhancing both potency and selectivity for specific biological targets. A primary strategy involves the modification of the core structure to create hybrid molecules that can act as polypharmacological agents, simultaneously inhibiting multiple targets implicated in complex diseases like cancer. nih.gov For instance, by incorporating pharmacophores that bind to the acetylated lysine (B10760008) binding pocket of BET (Bromodomain and Extra-Terminal domain) proteins with a typical kinase hinge binder, researchers have successfully generated potent dual inhibitors of BET proteins and Cyclin-Dependent Kinase 9 (CDK9). nih.gov

Structure-activity relationship (SAR) studies are crucial in guiding the design of these advanced analogues. For example, in the development of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK4 and CDK6 inhibitors, it was found that the pyrimidine (B1678525) ring's N1 and N3 atoms form essential hydrogen bonds with the hinge region of the kinase, ensuring the coplanarity of the pyrimidine and pyridine (B92270) rings, a critical feature for ATP mimetic kinase inhibitors. acs.org The introduction of an ionizable piperazine (B1678402) group on the pyridine ring of a 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative resulted in a compound with excellent potency for CDK4 and CDK6. acs.org Further optimization by introducing a morpholine-containing substituent led to an orally bioavailable inhibitor with remarkable selectivity and significant tumor growth inhibition in mouse xenograft models. acs.orgnih.gov

Future design strategies will likely focus on creating analogues with improved selectivity by exploiting subtle differences in the ATP-binding sites of various kinases. The use of computational modeling and molecular docking studies will be instrumental in predicting the binding modes of new derivatives and guiding synthetic efforts. nih.gov For example, molecular docking has been used to understand how novel 2,4-diarylaminopyrimidine hydrazone derivatives bind to Focal Adhesion Kinase (FAK), revealing key hydrogen bond interactions with residues like Cys502 and Asp564. nih.gov

Table 1: Examples of Rationally Designed Analogues and their Biological Activities

Compound/Analogue Target(s) Key Findings Reference(s)
6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one derivative CDK9, BRD4 Identified a lead compound with balanced activities (BRD4 IC50 = 12.7 nM, CDK9 IC50 = 22.4 nM). nih.gov
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative (Compound 83) CDK4, CDK6 Orally bioavailable, highly selective, and caused marked tumor growth inhibition in vivo. acs.orgnih.gov

Development of Novel and Efficient Synthetic Routes

One established method for creating similar scaffolds, such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, involves the cyclization of an enaminone with a guanidine (B92328) derivative under microwave-assisted conditions. acs.org Another approach is the palladium-catalyzed Buchwald-Hartwig amination, which couples a pyrimidinyl amine with a suitable bromide. acs.org

Future synthetic strategies could explore one-pot reactions and flow chemistry to streamline the synthesis of the this compound core and its analogues. The development of novel catalysts for C-N cross-coupling reactions could also enhance the efficiency and substrate scope of the synthesis. arkat-usa.org For instance, palladium-catalyzed C-N cross-coupling and nucleophilic aromatic substitution reactions have been utilized to synthesize novel pyridine and pyrimidine derivatives as potential HIV-1 reverse transcriptase inhibitors. arkat-usa.org

The synthesis of diverse libraries of compounds for screening requires robust and versatile synthetic methods. For example, the synthesis of 2,4-diarylaminopyrimidine-based hydrazones was achieved through a multi-step process involving nucleophilic substitution reactions to build the core structure, followed by condensation with various aldehydes or ketones to generate a library of target compounds. nih.gov Improving the efficiency of such multi-step syntheses will be a continuing focus of research.

Exploration of Undiscovered Biological Targets and Mechanisms of Action

While the this compound scaffold is well-represented among kinase inhibitors, its potential to interact with other biological targets remains an exciting area for future exploration. acs.orgnih.govnih.gov The structural motifs within this scaffold, such as the hydrogen bond donors and acceptors and the aromatic systems, are conducive to binding to a variety of protein classes.

One promising avenue is the investigation of this scaffold as a ligand for G-quadruplex (G4) DNA. G4 structures are non-canonical DNA secondary structures that are implicated in the regulation of gene expression and are considered emerging targets for anticancer drugs. mdpi.com N-methylated derivatives of similar pyridyl-pyrimidine compounds have been shown to act as G4 ligands and exhibit radiosensitizing activity in glioblastoma cells. mdpi.com Future research could systematically screen this compound derivatives for G4 binding affinity and explore their potential as telomerase inhibitors or oncogene repressors. mdpi.com

Furthermore, the polypharmacology of this scaffold warrants deeper investigation. As seen with the dual BET/CDK9 inhibitors, derivatives can be designed to interact with seemingly disparate targets. nih.gov Systematic screening of this compound libraries against broad panels of biological targets could uncover novel and unexpected activities. For example, derivatives of 2,4-diaminopyrimidines, a related scaffold, were initially developed as FAK inhibitors but were also tested against other kinases like ALK, EGFR, Pyk2, and TYK2, highlighting the potential for target promiscuity and the discovery of new applications. nih.gov

The mechanism of action of new analogues also requires detailed elucidation. For compounds that show promising antiproliferative activity, studies to determine their effects on the cell cycle, apoptosis, and specific signaling pathways are essential. acs.org

Application of the this compound Scaffold in Fragment-Based Drug Design

The this compound scaffold is well-suited for application in fragment-based drug design (FBDD). FBDD is a powerful method for drug discovery that starts with the identification of low-molecular-weight fragments that bind weakly to a biological target. These initial hits are then grown or linked together to create more potent lead compounds.

The relatively small and rigid structure of the this compound core makes it an ideal starting point or building block in an FBDD campaign. Its constituent pyridine and pyrimidine rings can engage in key hydrogen bonding and aromatic interactions within protein binding sites.

An analysis of fragment libraries has highlighted the presence of "promiscuous 2-aminothiazoles" which can act as frequent hitters in screening campaigns. acs.org While this underscores the need for careful validation of hits, it also points to the potential of similar scaffolds, like 2-aminopyrimidines, to bind to multiple targets. In the context of FBDD, the this compound scaffold could be used to generate a fragment library for screening against a wide range of targets. Hits identified from such a screen could then be optimized through structure-guided methods to develop potent and selective inhibitors. This approach could be particularly fruitful for challenging targets where high-throughput screening of large compound libraries has failed to yield viable leads.

Q & A

Q. How can researchers optimize the synthesis of 6-(Pyridin-2-yl)pyrimidin-4-amine to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For pyrimidine derivatives, key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., ethanol, DMF) enhance nucleophilic substitution reactions .
  • Catalysts : Lithium hydroxide or sodium hydride accelerates cyclocondensation of enones with guanidine derivatives .
  • Temperature control : Reflux conditions (~80°C) balance reaction rate and byproduct formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) resolves structurally similar impurities .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions on the pyrimidine core. For example, the pyridinyl proton environment appears as distinct doublets in the aromatic region (δ 7.5–8.5 ppm) .
  • X-ray crystallography : Resolves spatial arrangements, such as dihedral angles between pyrimidine and pyridinyl rings, which influence electronic properties .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. How should biological activity screening be designed for this compound in early-stage research?

Methodological Answer:

  • Target selection : Prioritize enzymes/receptors with known pyrimidine-binding domains (e.g., kinases, GPCRs) .
  • Assay conditions : Use cell-free systems (e.g., ELISA) to isolate direct interactions and minimize cytotoxicity interference .
  • Positive controls : Include structurally similar inhibitors (e.g., 4-chlorophenyl pyrimidines) to benchmark activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Methodological Answer:

  • Mechanistic validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to distinguish direct target engagement from off-target effects .
  • Solubility correction : Account for solubility differences in DMSO vs. aqueous buffers using LC-MS to quantify free compound concentrations .
  • Structural analogs : Compare activity of derivatives (e.g., morpholine- or piperazine-substituted pyrimidines) to identify substituent-dependent trends .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in pyrimidine-based analogs?

Methodological Answer:

  • Substituent libraries : Synthesize derivatives with varied electron-donating/withdrawing groups (e.g., –CF3_3, –OCH3_3) at the pyridinyl or pyrimidine positions .
  • 3D-QSAR modeling : Use computational tools (e.g., CoMFA) to correlate steric/electronic features with activity, guided by crystallographic data .
  • Bioisosteric replacement : Replace pyridinyl with quinoline or imidazo[1,2-a]pyridine to probe π-π stacking interactions .

Q. How can molecular modeling guide the design of this compound derivatives for selective enzyme inhibition?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., kinase targets) .
  • MD simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories to prioritize derivatives with low RMSD values .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyrimidine N1) and hydrophobic regions (e.g., pyridinyl ring) for target specificity .

Q. What challenges arise in scaling up multi-step syntheses of this compound derivatives?

Methodological Answer:

  • Intermediate stability : Protect amine groups with tert-butoxycarbonyl (Boc) during halogenation or sulfonation steps to prevent decomposition .
  • Catalyst recovery : Immobilize transition-metal catalysts (e.g., Pd/C) for Suzuki-Miyaura couplings to reduce costs .
  • Byproduct mitigation : Optimize stoichiometry (e.g., guanidine:enone ratio) to suppress dimerization or over-substitution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.